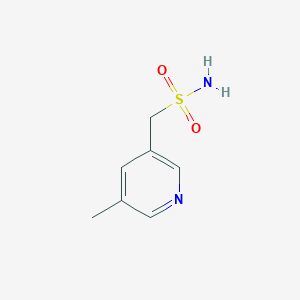
(5-Methylpyridin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylpyridin-3-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (5-Methylpyridin-3-yl)methanesulfonamide involves the reaction of 5-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(5-Methylpyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in drug development.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylpyridin-3-yl)methanesulfonate
- (5-Methylpyridin-3-yl)methanesulfonic acid
- (5-Methylpyridin-3-yl)methanesulfonyl chloride
Uniqueness
(5-Methylpyridin-3-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its sulfonamide group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
(5-Methylpyridin-3-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 198.24 g/mol
- IUPAC Name : this compound
Research indicates that compounds with a methanesulfonamide group often exhibit inhibitory activity against various enzymes and receptors involved in disease processes. For instance, similar compounds have been shown to inhibit kinases and modulate signaling pathways critical in cancer and inflammatory diseases.
Enzyme Inhibition
- HMG-CoA Reductase Inhibition : Some methanesulfonamide derivatives have been reported to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. A related compound demonstrated an IC50 value significantly lower than that of established statins, indicating strong inhibitory potential .
- Kinase Activity : Inhibitory activity against kinases such as GSK-3β has also been observed. Compounds structurally similar to this compound showed IC50 values ranging from 10 to 1314 nM, with modifications in the sulfonamide group affecting potency .
Anticancer Activity
The compound's potential as an anticancer agent is significant. Studies have shown that related pyridine derivatives exhibit cytotoxic effects on various cancer cell lines, inducing apoptosis and cell cycle arrest. The mechanism is believed to involve the inhibition of key signaling pathways that promote tumor growth .
Anti-inflammatory Properties
Methanesulfonamide derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-7(4-9-3-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
NNKSZGVJYGDFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















